molecular formula C10H12F3N3O B1394401 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol CAS No. 1216801-35-2

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol

Cat. No.: B1394401
CAS No.: 1216801-35-2
M. Wt: 247.22 g/mol
InChI Key: QOPOCAIWPRTTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol is a heterocyclic compound featuring a pyridazine core substituted with a trifluoromethyl group at the 6-position and a piperidin-4-ol moiety at the 3-position. The hydroxyl group on the piperidine ring contributes to hydrogen-bonding capacity, which may affect solubility and receptor binding. This structural framework is common in pharmaceuticals targeting neurological disorders, as seen in analogs like Lodaxaprine () and anticonvulsant pyridazine derivatives ().

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)8-1-2-9(15-14-8)16-5-3-7(17)4-6-16/h1-2,7,17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPOCAIWPRTTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in cancer therapy and neurodegenerative disease treatment. This article synthesizes available research findings, including structure-activity relationships (SAR), in vitro and in vivo studies, and case studies highlighting its pharmacological effects.

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12_{12}H12_{12}F3_3N3_3O
  • CAS Number : 1216801-35-2

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, particularly in hypopharyngeal tumor cells (FaDu). The compound demonstrated better cytotoxicity compared to the reference drug bleomycin, suggesting a promising role in cancer therapy .

Key Findings:

  • Cytotoxicity : Induces apoptosis in FaDu cells.
  • Mechanism : Involves interaction with cellular pathways that regulate cell survival and proliferation.

Neuroprotective Effects

The compound also shows potential in treating neurodegenerative diseases such as Alzheimer's. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s pathology. The inhibition of these enzymes may enhance cholinergic transmission, which is often impaired in Alzheimer's patients .

Key Findings:

  • Enzyme Inhibition : AChE and BuChE inhibition contributes to improved cognitive function.
  • Structure-Activity Relationship : Modifications to the piperidine moiety have been linked to enhanced brain exposure and bioactivity .

Study on Antitumor Effects

A recent study evaluated the antitumor effects of this compound using xenograft models. The compound was administered at a dose of 20 mg/kg, resulting in a significant reduction in tumor size compared to controls. This study underscores the potential of this compound as a therapeutic agent against aggressive tumors such as triple-negative breast cancer (MDA-MB-231) .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group significantly enhances the biological activity of piperidine derivatives. SAR studies suggest that:

  • Trifluoromethyl Group : Increases potency for enzyme inhibition and enhances binding affinity to target receptors.
  • Piperidine Moiety : Essential for maintaining biological activity and improving pharmacokinetic properties .

Data Summary Table

Biological Activity Findings
AnticancerInduces apoptosis; better cytotoxicity than bleomycin
NeuroprotectiveInhibits AChE and BuChE; potential cognitive enhancement
Tumor Reduction (Xenograft)Significant tumor size reduction at 20 mg/kg dosage

Scientific Research Applications

Introduction to 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol

This compound is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the trifluoromethyl group and the piperidine moiety, contribute to its bioactivity and interaction with biological systems.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant effects through the modulation of neurotransmitter systems. For instance, studies have shown that piperidine derivatives can enhance serotonin and norepinephrine levels in the brain, potentially leading to improved mood and reduced anxiety symptoms.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its effects on cognitive functions and neuroprotection are areas of active investigation.

Case Study: Neuroprotective Effects

Preliminary studies suggest that derivatives of piperidine can provide neuroprotective benefits in models of neurodegenerative diseases. The trifluoromethyl group may enhance the lipophilicity of the compound, facilitating better brain penetration and efficacy.

Chemical Biology

In chemical biology, this compound can serve as a tool for studying protein interactions and enzyme inhibition. Its unique functional groups allow for modifications that can be tailored for specific biological assays.

Case Study: Enzyme Inhibition

Research has demonstrated that similar compounds can act as inhibitors of various enzymes involved in disease pathways. For example, studies on related piperidine derivatives have shown promise in inhibiting kinases associated with cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazine/Piperidine Scaffolds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Pyridazine Piperidine Substituent Molecular Weight Key Properties/Applications Reference
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol CF₃ -OH 247.22 (calc) Hypothesized anticonvulsant activity -
Lodaxaprine (1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-ol) 2-chlorophenyl -OH 305.75 Anticonvulsant; INN-approved drug
1-[6-(4-Chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol 4-chloro-2-methylphenyl -OH 319.78 Anticonvulsant; crystallographically studied
1-(Pyridazin-3-yl)piperidin-4-ol H -OH 179.22 Baseline structure; lower lipophilicity
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 3-methylphenyl -COOH 297.35 Enhanced solubility due to -COOH group
Key Observations:
  • Trifluoromethyl vs. Chlorophenyl Groups : The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects compared to the 2-chlorophenyl group in Lodaxaprine. This may improve metabolic stability and alter binding affinity in neurological targets .
  • Hydroxyl vs. Carboxylic Acid Groups : The hydroxyl group in the target compound provides moderate hydrogen-bonding capacity, while the carboxylic acid in the 3-methylphenyl analog () enhances solubility but may reduce blood-brain barrier penetration.

Phosphine Oxide Derivatives with Trifluoromethylpyridazine Moieties

Compounds such as 1-[6-Methyl-4-(trifluoromethyl)pyridazin-3-yl]-1-phenoxy-1-(piperazin-1-yl)phosphine oxide hydrochloride (DU194, ) incorporate phosphine oxide groups, which are absent in the target compound. These derivatives exhibit:

  • Enhanced Steric Bulk : The phosphine oxide group increases steric hindrance, likely reducing interaction with compact binding pockets.
  • Diversified Applications : Such compounds may serve as intermediates in synthesizing kinase inhibitors or antimicrobial agents, diverging from the neurological focus of simpler piperidin-4-ol analogs.

Electronic and Crystallographic Insights

Ab initio calculations and X-ray diffraction studies on anticonvulsant pyridazines () reveal that:

  • Crystal Packing : Substituents like 4-chloro-2-methylphenyl () induce distinct crystal lattice arrangements compared to trifluoromethyl, affecting physicochemical stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.